molecular formula C11H16BrNO2 B3074350 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol CAS No. 1019596-28-1

2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol

Cat. No. B3074350
CAS RN: 1019596-28-1
M. Wt: 274.15 g/mol
InChI Key: WYRDKLSIXIYOSR-UHFFFAOYSA-N
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Description

“2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol” is a chemical compound . It is a derivative of phenol, which is a type of aromatic organic compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the late-stage functionalization of the ortho-position was carried out through a palladium (II)-catalyzed C–H activation, resulting in ortho-brominated azobenzenes .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the search results, similar compounds have been used in various chemical reactions. For example, 2-Bromophenol was used in the preparation of anti-benzofurobenzofuran diimides and to study the photodegradation of 2-bromophenol using UV-Vis spectroscopy and HPLC .

Scientific Research Applications

Environmental Impact and Toxicology

Environmental Concentrations and Toxicokinetics : Brominated phenols, such as 2,4,6-Tribromophenol, are extensively produced and utilized in various industrial applications, leading to their ubiquitous presence in the environment. Research by Koch and Sures (2018) delves into the environmental concentrations, toxicokinetics, and toxicodynamics of 2,4,6-Tribromophenol, highlighting its role as both an intermediate in the synthesis of brominated flame retardants and a degradation product. The study emphasizes the need for a deeper understanding of its environmental behavior and toxicological effects to assess potential risks associated with exposure (Koch & Sures, 2018).

Chemical Degradation and Mechanisms

Mechanism of β-O-4 Bond Cleavage : The degradation of lignin, a natural polymer, involves the cleavage of β-O-4 bonds, a process that has implications for understanding the breakdown of similar phenolic compounds. Yokoyama (2015) provides insights into the acidolysis mechanisms of lignin model compounds, which could offer parallels to the chemical behavior and potential applications of 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol in fields such as biofuel production and environmental remediation (Yokoyama, 2015).

Pharmacological Properties

Chemistry and Pharmacology of Naphthoquinones : The compound 7-Methyljuglone, a naphthoquinone, shares structural similarities with brominated phenols, offering insights into the potential pharmacological activities of such compounds. Mbaveng and Kuete (2014) review the chemical and pharmacological data on 7-Methyljuglone, including its antibacterial, antifungal, anticancer, and anti-inflammatory activities. This suggests that brominated phenols and their derivatives may also possess diverse biological activities worth exploring (Mbaveng & Kuete, 2014).

Industrial Applications

Biosynthesis and Industrial Importance of Phenolic Compounds : Phenolic compounds like Syringic Acid, with methoxy groups, have significant therapeutic and industrial applications. Research by Srinivasulu et al. (2018) discusses the biosynthesis, biomedical applications, and industrial relevance of such phenolic compounds, highlighting their antioxidant, antimicrobial, and anti-inflammatory properties. This could be relevant to understanding the applications of methoxy-substituted brominated phenols in various industries (Srinivasulu et al., 2018).

properties

IUPAC Name

2-bromo-6-methoxy-4-[(propan-2-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2/c1-7(2)13-6-8-4-9(12)11(14)10(5-8)15-3/h4-5,7,13-14H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRDKLSIXIYOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=C(C(=C1)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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